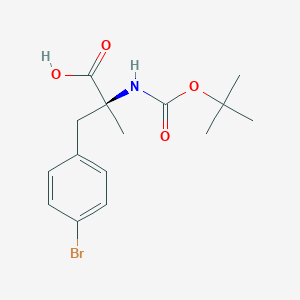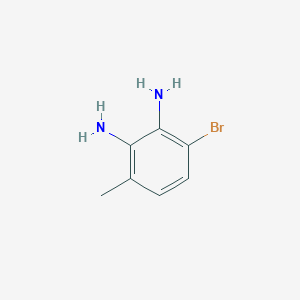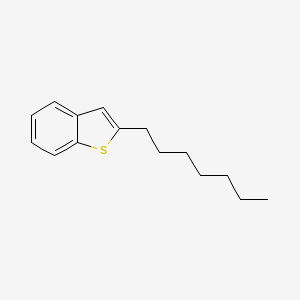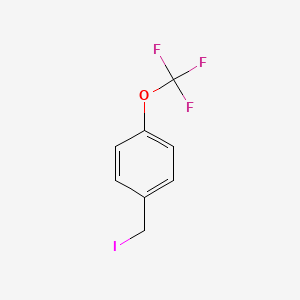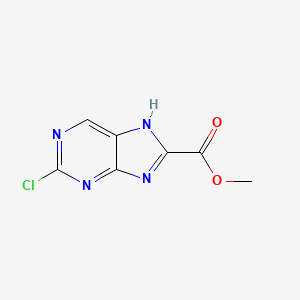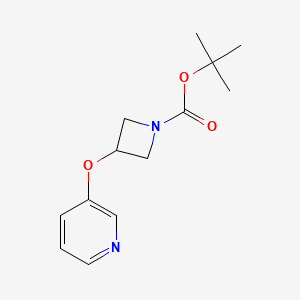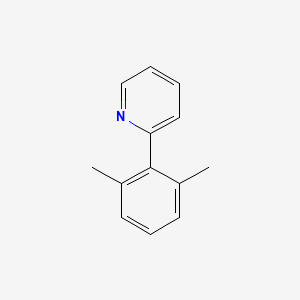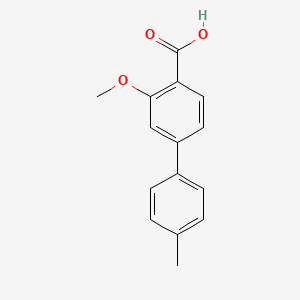
1,3-Dibromo-5-butoxybenzene
Descripción general
Descripción
Synthesis Analysis
The parent diblock copolymers P1-P2 (m-n) having various block lengths (m, n) were synthesized via successive catalyst-transfer polymerization of 1,4-dibromo-2,5-di [4- (2,2-dimethylpropoxysulfonyl)phenyl]butoxybenzene .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-butoxybenzene is available in various databases such as ChemSpider . The compound has a molecular weight of 308.010 Da .
Chemical Reactions Analysis
1,3-Dibromo-5-butoxybenzene can undergo various chemical reactions. For instance, it can participate in the bromination of alkenes .
Aplicaciones Científicas De Investigación
Synthesis of Valuable Organic Compounds
1,3-Dibromo-5-butoxybenzene serves as a precursor for various organic transformations, particularly in reactions involving the formation of benzynes. This compound plays a crucial role in facilitating the synthesis of derivatives through regioselective bromination and other chemical processes. It's instrumental in creating complex organic compounds used in material and supramolecular chemistry, contributing to advancements in these fields (Diemer, Leroux, & Colobert, 2011).
Development of Novel Electrophiles
The compound has been used in double Suzuki cross-coupling reactions to create new dielectrophiles with reactive chloro groups and alkoxy side chains. This innovation has provided a versatile platform for constructing large hetero-atom bridged macrocycles, which are essential in the development of materials with specific properties and functions (Naseer & Hameed, 2012).
Battery Technology
Research involving similar dibromobenzene derivatives, like 2,5-di-tert-butyl-1,4-dimethoxybenzene, has been conducted to enhance the performance of lithium-ion batteries. These compounds are explored as potential redox shuttles for overcharge protection in batteries, with a focus on their electrochemical stability and decomposition pathways (Chen & Amine, 2007).
Safety and Hazards
While specific safety and hazard information for 1,3-Dibromo-5-butoxybenzene is not available, similar compounds like 1,3-dibromobenzene are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Mode of Action
. These reactions can lead to changes in the molecular structure of the target, potentially altering its function.
Biochemical Pathways
They can cause modifications in proteins and nucleic acids, potentially affecting processes such as signal transduction, gene expression, and enzymatic activity .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s reactivity and stability. For instance, certain reactions may only occur under specific conditions or in the presence of certain catalysts . .
Propiedades
IUPAC Name |
1,3-dibromo-5-butoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJOUNUFUONLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)
